molecular formula C18H24N2O2S B11369779 2-(4-tert-butylphenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide

2-(4-tert-butylphenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide

Cat. No.: B11369779
M. Wt: 332.5 g/mol
InChI Key: OPSPKEHEMIDJLJ-UHFFFAOYSA-N
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Description

2-(4-tert-butylphenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-butylphenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the tert-butylphenoxy intermediate: This step involves the reaction of 4-tert-butylphenol with an appropriate halogenating agent to form 4-tert-butylphenyl halide.

    Thiazole ring formation: The thiazole ring is synthesized by reacting 2-methylthiazole with a suitable alkylating agent.

    Amide bond formation: The final step involves the coupling of the tert-butylphenoxy intermediate with the thiazolylmethyl intermediate under amide bond-forming conditions, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-tert-butylphenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-tert-butylphenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-tert-butylphenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-tert-Butyl-4-methoxyphenol: Shares the tert-butylphenoxy group but lacks the thiazolylmethyl group.

    2-(4-methyl-1,3-thiazol-5-yl)ethanol: Contains the thiazole ring but differs in the substituents and overall structure.

    2-(4-tert-butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole: Similar in having a tert-butylphenyl group but differs in the heterocyclic ring system.

Uniqueness

2-(4-tert-butylphenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide is unique due to its combination of the tert-butylphenoxy and thiazolylmethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H24N2O2S

Molecular Weight

332.5 g/mol

IUPAC Name

2-(4-tert-butylphenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide

InChI

InChI=1S/C18H24N2O2S/c1-12(17(21)19-10-15-11-23-13(2)20-15)22-16-8-6-14(7-9-16)18(3,4)5/h6-9,11-12H,10H2,1-5H3,(H,19,21)

InChI Key

OPSPKEHEMIDJLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)CNC(=O)C(C)OC2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

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